molecular formula C12H11NO3 B1268559 3-(3-formyl-1H-indol-1-yl)propanoic acid CAS No. 59213-02-4

3-(3-formyl-1H-indol-1-yl)propanoic acid

Cat. No. B1268559
CAS RN: 59213-02-4
M. Wt: 217.22 g/mol
InChI Key: JTZOWGOXFQNPPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole-based compounds, including derivatives similar to 3-(3-formyl-1H-indol-1-yl)propanoic acid, involves strategic chemical modifications to indole cores to enhance their biological activities. A noteworthy approach is the design and synthesis of new small molecule inhibitors targeting specific enzymes, as demonstrated by Tomoo et al. (2014), who explored the synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cytosolic phospholipase A2α inhibitors (Tomoo et al., 2014). Additionally, Kutubi and Kitamura (2011) reported the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation, highlighting the synthetic versatility of indole-based compounds (Kutubi & Kitamura, 2011).

Molecular Structure Analysis

The molecular structure of indole-based compounds, including 3-(3-formyl-1H-indol-1-yl)propanoic acid, is crucial for their biological activity. Li et al. (2009) detailed the crystal structure of a closely related compound, which provides insights into the geometric configurations that influence the compound's interactions and stability (Li et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-(3-formyl-1H-indol-1-yl)propanoic acid derivatives can lead to various biologically active molecules. Ghandi et al. (2011) described a novel isocyanide-based three-component synthesis, illustrating the compound's reactivity and potential for generating diverse molecular structures (Ghandi et al., 2011).

Physical Properties Analysis

The physical properties of indole-based compounds, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and delivery. While specific data on 3-(3-formyl-1H-indol-1-yl)propanoic acid is limited, studies on similar compounds provide valuable insights. For example, Di (2010) discussed the crystal structure and intermolecular interactions of a related indole derivative, shedding light on its physical characteristics (Di, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH sensitivity, of indole-based compounds are influenced by their molecular structure. Radhakrishnan et al. (2020) explored the biological activity of Schiff bases derived from an indole compound, indicating the chemical versatility and potential applications of these molecules (Radhakrishnan et al., 2020).

Scientific Research Applications

  • Biologically Active Compounds

    • Field : Pharmacology and Medicine
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .
  • Antimycobacterial Activity

    • Field : Microbiology
    • Application : 3-Phenyl-1H-indoles have been synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .
    • Methods : A series of 20 1H-indoles were synthesized and their activity against drug-susceptible and drug-resistant Mtb strains was evaluated .
    • Results : The top hit compounds were active against multidrug-resistant strains, without cross-resistance with first-line drugs .
  • Alkaloid Synthesis

    • Field : Organic Chemistry
    • Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Plant Growth Regulator

    • Field : Botany
    • Application : Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Results : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
  • Antiviral and Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antiviral and anti-inflammatory activities . For instance, chalcones of indole have been found to have anti-inflammatory activities .
    • Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds would be administered in a manner appropriate for the treatment of the specific disorder .
    • Results : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol .
  • Cell Growth Regulator

    • Field : Cell Biology
    • Application : Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It induces cell elongation in plant stems .
    • Methods : The specific methods of application or experimental procedures would depend on the specific plant and the specific indole derivative being used. Typically, these compounds would be administered in a manner appropriate for the treatment of the specific plant .
    • Results : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

properties

IUPAC Name

3-(3-formylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-9-7-13(6-5-12(15)16)11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZOWGOXFQNPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356583
Record name 3-(3-formyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-formyl-1H-indol-1-yl)propanoic acid

CAS RN

59213-02-4
Record name 3-(3-formyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Formyl-1H-indol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Coyle - 2014 - aran.library.nuigalway.ie
Chapter 1 provides a general introduction to Chapters 2-5. Homolytic aromatic substitution routes to alicyclic ring-fused azoles and diazoles is reviewed. A review of recent literature …
Number of citations: 1 aran.library.nuigalway.ie

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